

# Application Note: 1-Methylindolin-5-amine in Fragment-Based Drug Discovery

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## Compound of Interest

Compound Name: 1-Methylindolin-5-amine

CAS No.: 64180-07-0

Cat. No.: B1603054

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## Executive Summary & Fragment Profile

**1-Methylindolin-5-amine** is a high-value "seed" fragment used to interrogate binding pockets in kinases, GPCRs, and epigenetic targets. Unlike its oxidized counterpart (1-methylindole), the indoline scaffold possesses a non-planar, puckered geometry ( $sp^3$  character at C2/C3). This "escape from flatland" is critical in modern FBDD to access unique vectors in protein binding sites that flat aromatic systems cannot reach.

The N-methyl group at position 1 locks the conformation and modulates solubility, while the primary amine at position 5 serves as a high-reactivity "growth vector" for rapid library elaboration.

## Physicochemical Profile (Rule of Three Compliance)

The molecule is an ideal FBDD starting point, strictly adhering to the Astex "Rule of Three" (Ro3).

Property	Value	Ro3 Criteria	Status
Molecular Weight	148.21 Da	< 300 Da	✓ Ideal
cLogP	~1.4 - 1.8	< 3.0	✓ Ideal
H-Bond Donors	2 (Amine NH <sub>2</sub> )	< 3	✓ Pass
H-Bond Acceptors	2 (Ring N, Amine N)	< 3	✓ Pass
TPSA	~38 Å <sup>2</sup>	< 60 Å <sup>2</sup>	✓ Permeable
Rotatable Bonds	0 (Rigid Core)	< 3	✓ Entropically Favorable

## Critical Handling & QC Protocols

Context: Indolines are susceptible to spontaneous oxidation to indoles upon exposure to air and light. Impurities (oxidation products) can cause False Positives in screening assays (e.g., PAINS).

### Protocol A: Purity Verification & Storage

- Storage: Store solid at -20°C under Argon/Nitrogen atmosphere.
- Solubilization: Dissolve in anhydrous DMSO-d<sub>6</sub> (for NMR) or DMSO (for SPR).
- QC Step: Before any screen, acquire a <sup>1</sup>H-NMR.
  - Pass Criteria: Distinct doublets/multiplets for C2/C3 protons (approx. 2.8–3.4 ppm).
  - Fail Criteria: Appearance of aromatic protons at C2/C3 (approx. 6.5–7.5 ppm), indicating oxidation to 1-methylindole.

## Screening Methodologies

Due to the low molecular weight (148 Da), binding affinities (

) are likely in the millimolar range (0.1 mM – 5 mM). Standard biochemical assays (IC<sub>50</sub>) are often insufficiently sensitive.

## Protocol B: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment's binding to a target protein.

Reagents:

- Target Protein (Recombinant, >95% pure).
- Fragment: **1-Methylindolin-5-amine** (200 mM stock in DMSO-d6).
- Buffer: D2O-based phosphate buffer (pH 7.4), 100 mM NaCl.

Step-by-Step Workflow:

- Sample Preparation:
  - Prepare a 500  $\mu$ L sample containing 10  $\mu$ M Protein and 500  $\mu$ M Fragment (50:1 excess).
  - Control: Prepare a sample with 500  $\mu$ M Fragment without protein (to rule out aggregation).
- Pulse Sequence Setup:
  - Use a standard STD pulse sequence (e.g., stddiff on Bruker).
  - On-Resonance Irradiation: Set saturation pulse at -1.0 ppm or 12.0 ppm (protein methyls/amides) for 2 seconds.
  - Off-Resonance Irradiation: Set at 30 ppm (control).
- Data Acquisition:
  - Acquire 128–256 scans.
  - Perform subtraction (Off-Resonance minus On-Resonance).
- Analysis:

- Hit Validation: If the aromatic signals of the **1-methylindolin-5-amine** appear in the difference spectrum, the fragment is binding.
- Epitope Mapping: Compare integral intensities. Protons receiving the strongest saturation transfer are in closest contact with the protein surface.

## Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the 5-amine position is the primary vector for "growing" the fragment to increase potency.

### Protocol C: Amide Coupling (Hit-to-Lead)

This protocol couples the fragment with a carboxylic acid library (R-COOH) to probe adjacent hydrophobic pockets.

Reaction:

Procedure:

- Preparation: In a 96-well reaction block, dispense 0.1 mmol of carboxylic acid building block.
- Activation: Add 0.1 mmol HATU (dissolved in DMF) and 0.2 mmol DIPEA. Shake for 5 minutes.
- Coupling: Add 0.1 mmol **1-Methylindolin-5-amine** (dissolved in DMF).
- Incubation: Seal and shake at Room Temperature for 12 hours.
- Work-up (Parallel):
  - Evaporate DMF (Genevac or N<sub>2</sub> blowdown).
  - Resuspend in DMSO/MeOH (1:1).
  - Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
- Validation: Verify mass via LC-MS.

Rationale: The amide bond creates a rigid linker and introduces a Hydrogen Bond Acceptor (carbonyl) and Donor (NH), often critical for backbone interactions in kinase hinge regions.

## Visualization: FBDD Workflow for Indoline Scaffolds



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Figure 1: Workflow for utilizing **1-Methylindolin-5-amine** from fragment library to lead generation.

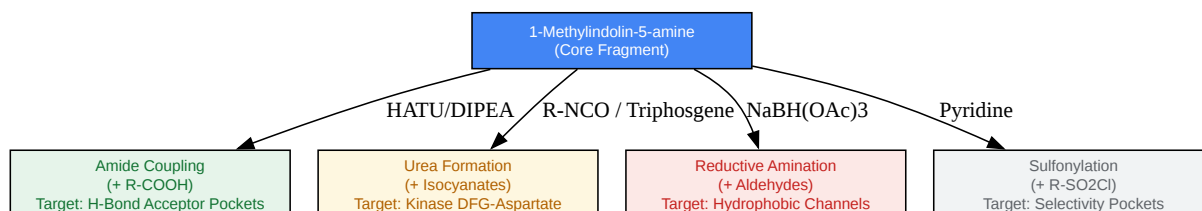
## Mechanistic Insight & Case Studies

### Why this Scaffold?

- Kinase Inhibitors: The indoline core mimics the purine ring of ATP. The 5-amine position often corresponds to the solubilizing region or the "sugar pocket" of the kinase.
  - Reference Context: Similar scaffolds (indolinones) are found in drugs like Sunitinib (Sutent), where the core hydrogen bonds with the kinase hinge region [1].
- GPCRs: The basic nitrogen (if not acylated) or the elaborated amide can interact with Aspartate residues in aminergic GPCR binding pockets.

## Structural Elaboration Pathways

The following diagram illustrates how to chemically expand the fragment based on the protein pocket requirements.



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Figure 2: Divergent synthetic pathways for elaborating the 5-amine growth vector.

## References

- Application of Fragment-Based Drug Discovery to Versatile Targets. *Frontiers in Molecular Biosciences*. (2020). [1] Discusses general FBDD strategies and kinase targeting.
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- Discovery and Optimization of Indoline-Based Compounds. *Journal of Medicinal Chemistry*. (2021). Demonstrates synthetic protocols for 5-substituted indolines.

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## Sources

- [1. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed](#)  
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